Dorsomorphin

Beschreibung

This compound has been reported in Trigonella foenum-graecum with data available.

an AMPK inhibito

Eigenschaften

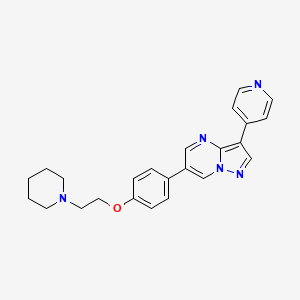

IUPAC Name |

6-[4-(2-piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O/c1-2-12-28(13-3-1)14-15-30-22-6-4-19(5-7-22)21-16-26-24-23(17-27-29(24)18-21)20-8-10-25-11-9-20/h4-11,16-18H,1-3,12-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHBVYDAKJHETMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC=C5)N=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401006988 | |

| Record name | Dorsomorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401006988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866405-64-3 | |

| Record name | Dorsomorphin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866405-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dorsomorphin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866405643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dorsomorphin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08597 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dorsomorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401006988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-[4-(2-Piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DORSOMORPHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10K52CIC1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of Dorsomorphin: A Technical Guide to a Landmark Zebrafish Developmental Screen

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the seminal discovery of Dorsomorphin, the first selective small-molecule inhibitor of Bone Morphogenetic Protein (BMP) signaling, through a phenotype-based developmental screen in zebrafish (Danio rerio). This discovery has had a profound impact on developmental biology, stem cell research, and the development of therapeutics for a range of diseases.

Executive Summary

The zebrafish, with its external fertilization, rapid development, and optical transparency, has emerged as a powerful in vivo model for high-throughput small molecule screening.[1][2][3] A landmark chemical genetics screen designed to identify modulators of dorsoventral (DV) axis formation in zebrafish embryos led to the discovery of a compound named "this compound".[4] This molecule was so named because it induced a "dorsalized" phenotype, characterized by an expansion of dorsal structures at the expense of ventral tissues, a phenotype reminiscent of genetic mutations in the BMP signaling pathway.[4][5] Subsequent mechanistic studies revealed that this compound is a potent and selective inhibitor of the BMP type I receptors ALK2, ALK3, and ALK6, thereby blocking the downstream phosphorylation of SMAD1/5/8 and subsequent gene transcription.[6][7][8] This guide details the experimental protocols, quantitative data, and logical framework that underpinned this pivotal discovery.

The Zebrafish Developmental Screen

The primary screen was designed to identify small molecules that could perturb the establishment of the dorsoventral axis in developing zebrafish embryos.[4][7] The rationale was that compounds phenocopying known genetic defects in this process would likely target clinically significant signaling pathways.[4]

Experimental Workflow

The high-throughput screen followed a logical progression from primary phenotype-based screening to secondary assays for target validation.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial discovery and characterization of this compound.

In Vivo Zebrafish Screening Data

| Compound | Concentration Range | Phenotype Observed | Reference |

| This compound | 1 - 10 µM | Dose-dependent dorsalization | [5][7] |

| This compound | 10 µM | Severe dorsalization, ectopic tail | [7] |

In Vitro BMP Signaling Inhibition

| Assay | Cell Line | Ligand | IC50 / Effective Concentration | Reference |

| SMAD1/5/8 Phosphorylation | PASMCs | BMP4 | ~2 µM (IC50) | [6] |

| Hepcidin Promoter Activity | Hep3B cells | BMP2 | 10 µM (abrogated induction) | [6] |

| Alkaline Phosphatase Activity | C2C12 cells | BMP4/BMP6 | 4 µM (almost completely abolished) | [7] |

BMP Receptor Inhibition

| Receptor | Assay Type | IC50 | Reference |

| ALK2 | Cell-based (BRE-Luc) | ~0.2 µM | [9] |

| ALK3 | Cell-based (BRE-Luc) | ~0.5 µM | [9] |

| ALK6 | Cell-based (BRE-Luc) | ~5 µM | [9] |

Detailed Experimental Protocols

Zebrafish Embryo Treatment for Phenotypic Screening

-

Embryo Collection and Staging: Collect zebrafish embryos shortly after fertilization and raise them in E3 medium at 28.5°C. Stage the embryos according to standard developmental timelines.

-

Compound Preparation: Prepare stock solutions of small molecules in dimethyl sulfoxide (DMSO). Create a dilution series to achieve the desired final concentrations in the E3 medium. The final DMSO concentration should not exceed 1%.

-

Treatment: At 4 hours post-fertilization (hpf), transfer individual embryos into the wells of a 96-well plate containing the test compounds diluted in E3 medium.[7] Include vehicle (DMSO) controls.

-

Incubation: Incubate the plates at 28.5°C.

-

Phenotypic Analysis: At 24 and 48 hpf, visually inspect the embryos under a dissecting microscope for developmental abnormalities, specifically looking for signs of dorsalization (e.g., expanded head and trunk structures, reduced or absent tail and ventral fin).[7]

Whole-Mount In Situ Hybridization (WISH)

-

Probe Synthesis: Synthesize digoxigenin (DIG)-labeled antisense RNA probes for dorsal (pax2a, egr2b) and ventral (myod) marker genes.

-

Embryo Fixation: Fix control and this compound-treated embryos at the desired developmental stage (e.g., 6-somite stage) in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.

-

Hybridization: Permeabilize the fixed embryos with proteinase K, pre-hybridize, and then hybridize with the DIG-labeled probes overnight at 65°C.

-

Washing and Detection: Perform stringent washes to remove unbound probe. Incubate with an anti-DIG antibody conjugated to alkaline phosphatase.

-

Visualization: Develop the signal using a colorimetric substrate (e.g., NBT/BCIP). Image the stained embryos to document the spatial expression patterns of the marker genes. This compound treatment resulted in the lateral expansion of dorsal markers.[7]

Western Blot for Phospho-SMAD1/5/8

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., pulmonary artery smooth muscle cells - PASMCs) to sub-confluence. Pre-treat cells with various concentrations of this compound for 30 minutes.

-

Ligand Stimulation: Stimulate the cells with a BMP ligand (e.g., 10 ng/mL BMP4) for 30-60 minutes.

-

Lysis and Protein Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated SMAD1/5/8. Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Re-probe the membrane with an antibody for total SMAD1 and a loading control (e.g., β-tubulin) to ensure equal loading.[6]

Signaling Pathway and Mechanism of Action

This compound's discovery was pivotal in elucidating the role of BMP signaling in development and disease. The compound acts by directly inhibiting the kinase activity of BMP type I receptors.

The BMP Signaling Pathway and this compound's Point of Inhibition

Conclusion

The discovery of this compound through a zebrafish developmental screen is a paradigm of successful phenotype-based drug discovery. It not only provided a powerful chemical tool to dissect the complexities of BMP signaling but also opened new avenues for therapeutic intervention in diseases with dysregulated BMP pathways, such as fibrodysplasia ossificans progressiva (FOP), certain cancers, and anemia of chronic disease.[4] This work underscores the value of zebrafish as a robust platform for in vivo small molecule screening and target identification.[1][10]

References

- 1. Developing zebrafish disease models for in vivo small molecule screens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Zebrafish: A Preclinical Model for Drug Screening | Animalab [animalab.eu]

- 4. Zebrafish making waves as drug discovery tool - VUMC News [news.vumc.org]

- 5. Utilizing zebrafish embryos to reveal disruptions in dorsoventral patterning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound inhibits BMP signals required for embryogenesis and iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound inhibits BMP signals required for embryogenesis and iron metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. research.ed.ac.uk [research.ed.ac.uk]

Dorsomorphin: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsomorphin, also known as Compound C, is a well-characterized small molecule inhibitor with significant utility in cellular biology and drug discovery.[1][2] Initially identified through a chemical screen in zebrafish for compounds that disrupt dorsoventral axis formation, it has since become a pivotal tool for studying cellular signaling pathways.[2][3][4] This technical guide provides an in-depth overview of this compound's chemical properties, synthesis methodologies, and its inhibitory effects on key signaling cascades, presenting quantitative data and experimental protocols for the scientific community.

Chemical Structure

This compound is a pyrazolo[1,5-a]pyrimidine derivative.[5] Its systematic IUPAC name is 6-[4-(2-piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine.[5]

Chemical Formula: C₂₄H₂₅N₅O[1][2][6]

Molecular Weight: 399.5 g/mol [1][2][6]

Structure:

Synthesis of this compound

A convergent synthetic strategy for this compound has been developed, allowing for the generation of analogs. One common method involves a two-step process starting from a methoxy-substituted precursor.

Experimental Protocol: Two-Step Synthesis

Step 1: Demethylation

-

In a reaction vessel, dissolve the methoxy-substituted pyrazolo[1,5-a]pyrimidine precursor in dichloromethane (CH₂Cl₂).

-

Cool the solution to -78°C.

-

Slowly add Boron tribromide (BBr₃) to the cooled solution.

-

After the reaction is complete, quench the reaction and perform an aqueous workup to isolate the demethylated intermediate.

Step 2: O-alkylation

-

Dissolve the demethylated intermediate in dimethylformamide (DMF).

-

Add potassium carbonate (K₂CO₃) to the solution.

-

Add 1-(2-chloroethyl)piperidine to the reaction mixture.

-

Heat the reaction to 60°C and allow it to proceed for 16 hours.[7][8]

-

After completion, filter the inorganic precipitate.

-

Remove DMF under reduced pressure.

-

Pour the residue into water and extract the product with ethyl acetate.

-

Wash the organic layer with water and a saturated sodium chloride solution, then dry over sodium sulfate.

-

Purify the final product, this compound, using flash chromatography with a hexane/ethyl acetate eluent.[7]

A visual representation of this synthetic workflow is provided below.

References

- 1. glpbio.com [glpbio.com]

- 2. agscientific.com [agscientific.com]

- 3. This compound inhibits BMP signals required for embryogenesis and iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C24H25N5O | CID 11524144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Dorsomorphin as a BMP Signaling Pathway Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dorsomorphin, also known as Compound C, is a well-characterized small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] It functions as a potent, ATP-competitive inhibitor of the BMP type I receptors ALK2, ALK3, and ALK6, thereby blocking the downstream phosphorylation of SMAD1/5/8 and subsequent gene transcription.[1][3][4] This guide provides an in-depth overview of this compound, including its mechanism of action, chemical properties, and applications in research. Detailed experimental protocols and quantitative data are presented to facilitate its use in the laboratory.

Introduction to the BMP Signaling Pathway

The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial regulator of a wide array of cellular processes, including embryonic development, tissue homeostasis, and cellular differentiation.[5][6] BMPs belong to the Transforming Growth Factor-β (TGF-β) superfamily of ligands.[5][6] The canonical BMP signaling cascade is initiated by the binding of a BMP ligand to a heterotetrameric complex of type I and type II serine/threonine kinase receptors on the cell surface.[5][7][8] This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[5][7][8] These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4, and translocate to the nucleus to regulate the transcription of target genes.[5][7]

This compound: A Selective Inhibitor of BMP Type I Receptors

Mechanism of Action

This compound exerts its inhibitory effect by selectively targeting the ATP-binding pocket of the kinase domain of BMP type I receptors, specifically ALK2, ALK3, and ALK6.[1][3][9][10] This competitive inhibition prevents the phosphorylation of SMAD1/5/8, effectively blocking the downstream signaling cascade.[1][3] Notably, this compound shows selectivity for BMP type I receptors over the TGF-β/Activin type I receptors ALK4, ALK5, and ALK7, as well as other structurally related kinases such as ZAPK, SYK, PKCθ, PKA, and JAK3.[1][9][11]

Chemical Properties

| Property | Value | Reference |

| Chemical Name | 6-[4-(2-piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine | [12] |

| Alternative Names | Compound C, BML-275 | [2][12] |

| CAS Number | 866405-64-3 | [2][9] |

| Molecular Formula | C₂₄H₂₅N₅O | [2][9] |

| Molecular Weight | 399.5 g/mol | [2][12] |

| Appearance | Light yellow solid | [2] |

| Solubility | Soluble in DMSO | [2][13] |

Quantitative Data

Inhibitory Activity of this compound

| Target | Assay | IC₅₀ / Kᵢ | Reference |

| BMP4-induced SMAD1/5/8 phosphorylation | In-Cell Western (PASMCs) | IC₅₀ = 0.47 µM | [10] |

| AMPK | Cell-free kinase assay | Kᵢ = 109 nM | [2][9] |

| ALK2 (constitutively active) | Luciferase reporter assay | IC₅₀ ≈ 0.2 µM | [14] |

| ALK3 (constitutively active) | Luciferase reporter assay | IC₅₀ ≈ 0.5 µM | [14] |

| ALK6 (constitutively active) | Luciferase reporter assay | IC₅₀ ≈ 5 µM | [14] |

| KDR (VEGF Receptor 2) | In vitro kinase assay | IC₅₀ = 25.1 nM | [15] |

Note: IC₅₀ and Kᵢ values can vary depending on the specific assay conditions and cell type used.

Off-Target Effects

While this compound is a selective inhibitor of BMP signaling, it is important to be aware of its known off-target effects. The most significant of these is the inhibition of AMP-activated protein kinase (AMPK).[2][9][16] Additionally, this compound has been shown to inhibit the VEGF type-2 receptor (KDR/Flk1), which can impact angiogenesis.[15][16] Researchers should consider these off-target effects when designing experiments and interpreting results. More specific BMP inhibitors, such as LDN-193189, have been developed to mitigate these off-target activities.[16][17]

Experimental Protocols

Inhibition of BMP4-induced SMAD1/5/8 Phosphorylation in Cell Culture

This protocol describes a general method for assessing the inhibitory effect of this compound on BMP4-induced SMAD1/5/8 phosphorylation in a cell line such as C2C12 myoblasts.

Materials:

-

C2C12 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Recombinant Human BMP4

-

This compound

-

DMSO (vehicle control)

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture: Culture C2C12 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Seeding: Seed cells into 6-well plates and grow to 80-90% confluency.

-

Starvation: Serum-starve the cells for 4-6 hours in DMEM without FBS.

-

This compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or DMSO (vehicle control) for 30-60 minutes.[1][10]

-

BMP4 Stimulation: Stimulate the cells with BMP4 (e.g., 10-50 ng/mL) for 30-60 minutes.[1][10]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-SMAD1/5/8 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

-

Data Analysis: To ensure equal protein loading, strip the membrane and re-probe with an anti-total SMAD1 antibody. Quantify the band intensities and normalize the phospho-SMAD1/5/8 signal to the total SMAD1 signal.

Visualizations

Caption: Canonical BMP signaling pathway and the inhibitory action of this compound.

Caption: A typical experimental workflow for studying this compound's effect.

Applications in Research

This compound has been instrumental in elucidating the role of BMP signaling in a variety of biological processes. Its applications include:

-

Developmental Biology: this compound was initially identified in a screen for compounds that disrupt dorsoventral axis formation in zebrafish, a process highly dependent on BMP signaling gradients.[1][3]

-

Stem Cell Differentiation: By inhibiting BMP signaling, this compound can direct the differentiation of pluripotent stem cells towards specific lineages, such as cardiomyocytes and neural progenitor cells.[9][18][19]

-

Disease Modeling: this compound is used to study diseases associated with dysregulated BMP signaling, such as fibrodysplasia ossificans progressiva (FOP) and certain cancers.[15][20]

-

Iron Homeostasis: Research using this compound has revealed a critical role for BMP signaling in the regulation of hepcidin, the master regulator of iron metabolism.[1][3]

Conclusion

This compound is a valuable pharmacological tool for the study of BMP signaling. Its ability to selectively inhibit BMP type I receptors has provided significant insights into the diverse roles of this pathway in health and disease. While researchers should remain mindful of its off-target effects, this compound continues to be a widely used and effective inhibitor for investigating BMP-dependent cellular processes. The development of more specific analogs, such as LDN-193189, further enhances the repertoire of tools available for dissecting the complexities of BMP signaling.

References

- 1. This compound inhibits BMP signals required for embryogenesis and iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agscientific.com [agscientific.com]

- 3. researchgate.net [researchgate.net]

- 4. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Developmental Signals - Bone Morphogenetic Protein - Embryology [embryology.med.unsw.edu.au]

- 9. stemcell.com [stemcell.com]

- 10. researchgate.net [researchgate.net]

- 11. ahajournals.org [ahajournals.org]

- 12. This compound | C24H25N5O | CID 11524144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. apexbt.com [apexbt.com]

- 14. Applications of small molecule BMP inhibitors in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vivo Structure Activity Relationship Study of this compound Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dash.harvard.edu [dash.harvard.edu]

- 19. This compound, a Selective Small Molecule Inhibitor of BMP Signaling, Promotes Cardiomyogenesis in Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structure-activity relationship study of bone morphogenetic protein (BMP) signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Dorsomorphin (Compound C): A Technical Guide to its Function as an AMP-Activated Protein Kinase (AMPK) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsomorphin, also widely known as Compound C, is a cell-permeable small molecule initially identified for its ability to perturb dorsoventral axis formation in zebrafish embryos.[1][2] This effect was traced to its potent inhibition of Bone Morphogenetic Protein (BMP) signaling.[1][2][3] Concurrently, this compound was characterized as a potent, reversible, and ATP-competitive inhibitor of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][5][6] Its dual activity has made it a widely used tool in biological research, but also necessitates a careful interpretation of experimental results. This guide provides an in-depth technical overview of this compound's AMPK inhibitory function, including its mechanism of action, quantitative data, effects on signaling pathways, and detailed experimental protocols.

Core Mechanism of AMPK Inhibition

AMPK is a serine/threonine protein kinase that acts as a cellular energy sensor, activated during periods of metabolic stress when the AMP:ATP ratio rises.[7][8][9] this compound functions as a direct inhibitor of AMPK.[4][5][6]

-

ATP-Competitive Inhibition : this compound exerts its inhibitory effect by competing with ATP for binding to the catalytic kinase domain of the AMPK α-subunit.[4][6][10] This mode of action prevents the transfer of phosphate from ATP to downstream AMPK substrates.

-

Reversibility : The inhibition by this compound is reversible.[4][5][11]

Quantitative Data: Potency and Selectivity

This compound's inhibitory activity has been quantified against AMPK and various other kinases. While it is a potent AMPK inhibitor, it is not entirely selective, a critical consideration for its experimental use.[12][13] Its off-target effects, particularly on BMP type I receptors, are significant.[1][11][14]

| Target Kinase | Inhibition Metric | Value (nM) | Notes |

| AMPK | Kᵢ | 109 | ATP-competitive inhibition in the absence of AMP.[4][5][6][9][11][14][15][16][17] |

| AMPK | IC₅₀ | 234.6 | Cell-permeable agent.[8][18] |

| ALK2 (BMPR-IA) | IC₅₀ | 107.9 | A primary off-target.[19] |

| ALK3 (BMPR-IB) | - | - | Potent inhibition of ALK2, ALK3, and ALK6 is well-documented.[1][2][5][6] |

| ALK6 (BMPR-IC) | - | - | Potent inhibition of ALK2, ALK3, and ALK6 is well-documented.[1][2][5][6] |

| KDR (VEGFR2) | IC₅₀ | 25.1 | A significant off-target kinase.[19] |

| ZAPK | - | - | No significant inhibition observed.[5][11][14][15][17] |

| SYK | - | - | No significant inhibition observed.[5][11][14][15][17] |

| PKCθ | - | - | No significant inhibition observed.[5][11][14][15][17] |

| PKA | - | - | No significant inhibition observed.[5][11][14][15][17] |

| JAK3 | - | - | No significant inhibition observed.[5][11][14][15][17] |

Table 1: Inhibitory constants of this compound against AMPK and other key kinases.

The IC₅₀ values for this compound's effect on cell viability vary significantly depending on the cell line, for instance, 10.71 µM in HeLa cells and 11.34 µM in HCT116 cells.[20]

Signaling Pathways and Visualization

The AMPK Signaling Pathway

AMPK activation is a critical response to low cellular energy. Once activated by upstream kinases like LKB1 or CAMKK2, AMPK phosphorylates a multitude of downstream targets to restore energy balance by switching off anabolic (energy-consuming) pathways and switching on catabolic (energy-producing) pathways. This compound blocks these downstream effects by directly inhibiting the AMPK kinase activity.

Caption: this compound directly inhibits AMPK, preventing the phosphorylation of downstream targets.

Off-Target: The BMP Signaling Pathway

This compound was first identified as an inhibitor of the Bone Morphogenetic Protein (BMP) pathway.[1][2] It selectively inhibits the BMP type I receptors ALK2, ALK3, and ALK6, thereby blocking the phosphorylation of downstream SMAD proteins (SMAD1/5/8) and subsequent gene transcription.[1][2][11] This is a crucial consideration, as many effects attributed to AMPK inhibition might actually result from BMP pathway blockade.

Caption: this compound's primary off-target effect is the inhibition of BMP Type I receptors.

Experimental Protocols

In Vitro AMPK Kinase Assay

This assay directly measures the ability of this compound to inhibit AMPK's kinase activity in a cell-free system.

Objective: To determine the IC₅₀ or Kᵢ of this compound for AMPK.

Materials:

-

Partially purified or recombinant active AMPK enzyme.[11]

-

Kinase reaction buffer (e.g., 40 mM HEPES, pH 7.0, 80 mM NaCl, 0.8 mM EDTA, 5 mM MgCl₂, 0.8 mM DTT).[11]

-

SAMS peptide (HMRSAMSGLHLVKRR), a synthetic substrate for AMPK.[11]

-

ATP solution.

-

[γ-³³P]ATP or [γ-³²P]ATP.

-

This compound stock solution (in DMSO).

-

Phosphoric acid (1%) for stopping the reaction.

-

Phosphocellulose paper or 96-well MultiScreen plates.[11]

-

Scintillation counter.

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube or 96-well plate, prepare the reaction mixture containing kinase buffer, 50-100 µM SAMS peptide, and the desired concentration of AMP (e.g., 100 µM) if studying AMP-dependent activation.[11]

-

Add Inhibitor: Add varying concentrations of this compound (e.g., via serial dilution, starting from 30 µM) or DMSO as a vehicle control.[19]

-

Initiate Reaction: Start the reaction by adding the AMPK enzyme and a mix of cold ATP and radiolabeled ATP (final ATP concentration typically 10-100 µM).[11][19]

-

Incubation: Incubate the reaction at 30°C for a set time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.[11]

-

Stop Reaction: Terminate the reaction by adding 1% phosphoric acid.[11]

-

Measure Phosphorylation: Spot an aliquot of the reaction mixture onto phosphocellulose paper or transfer to a MultiScreen plate. Wash extensively with phosphoric acid to remove unincorporated radioactive ATP.

-

Quantify: Measure the incorporated radioactivity on the paper/filter using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

References

- 1. This compound inhibits BMP signals required for embryogenesis and iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits BMP signals required for embryogenesis and iron metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [bio-gems.com]

- 4. apexbt.com [apexbt.com]

- 5. This compound (Compound C) | Cell Signaling Technology [cellsignal.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The AMPK inhibitor Compound C is a potent AMPK-independent anti-glioma agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. glpbio.com [glpbio.com]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. Compound C/Dorsomorphin: Its Use and Misuse as an AMPK Inhibitor | Springer Nature Experiments [experiments.springernature.com]

- 13. Compound C/Dorsomorphin: Its Use and Misuse as an AMPK Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. selleckchem.com [selleckchem.com]

- 16. This compound dihydrochloride | AMPK | Tocris Bioscience [tocris.com]

- 17. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 18. glpbio.com [glpbio.com]

- 19. In Vivo Structure Activity Relationship Study of this compound Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound | BML-275 | AMPK inhibitor | TargetMol [targetmol.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsomorphin, also known as Compound C, was initially identified as a potent and selective inhibitor of AMP-activated protein kinase (AMPK)[1][2][3][4][5]. Subsequent research revealed its significant inhibitory activity against the type I bone morphogenetic protein (BMP) receptors, specifically ALK2, ALK3, and ALK6[1][2][3][4][5]. This dual activity has made this compound a valuable tool for dissecting the roles of these signaling pathways in various biological processes, from cellular metabolism and autophagy to embryonic development and disease pathogenesis[3][6]. However, its utility is nuanced by off-target effects, most notably the inhibition of the vascular endothelial growth factor receptor 2 (VEGFR2)[7][8]. This technical guide provides a comprehensive overview of the primary kinase targets of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Data Presentation: Quantitative Inhibition of Primary Kinase Targets

The following tables summarize the in vitro inhibitory activity of this compound against its key kinase targets. The data is compiled from various studies and presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.

| Target Kinase | Parameter | Value (nM) | Species | Assay Conditions | Reference(s) |

| AMPK | Ki | 109 | Rat | Cell-free assay, in the absence of AMP | [1][2][4][5][9] |

| IC50 | 234.6 | Human | In vitro kinase assay | [6] | |

| ALK2 (ACVR1) | IC50 | ~200 | Human | BRE-Luciferase reporter assay with constitutively active ALK2 | [10] |

| ALK3 (BMPR1A) | IC50 | ~500 | Human | BRE-Luciferase reporter assay with constitutively active ALK3 | [10] |

| ALK6 (BMPR1B) | IC50 | 5000-10000 | Human | BRE-Luciferase reporter assay with constitutively active ALK6 | [10] |

| VEGFR2 (KDR) | IC50 | <250 | Human | In vitro kinase assay | [7] |

Signaling Pathways

Bone Morphogenetic Protein (BMP) Signaling Pathway

This compound inhibits the canonical BMP signaling pathway by targeting the type I BMP receptors ALK2, ALK3, and ALK6. BMP ligands bind to a heterotetrameric complex of type I and type II serine/threonine kinase receptors. The constitutively active type II receptor then phosphorylates and activates the type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus to regulate the transcription of target genes. BMPs can also signal through non-canonical, SMAD-independent pathways, such as the MAPK pathway.

AMP-activated Protein Kinase (AMPK) Signaling Pathway

AMPK is a central regulator of cellular energy homeostasis. It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. AMPK is activated in response to an increase in the cellular AMP:ATP ratio, which occurs during metabolic stress. The upstream kinase LKB1 phosphorylates the α subunit at threonine 172, leading to AMPK activation. Activated AMPK then phosphorylates a multitude of downstream targets to promote catabolic pathways that generate ATP and inhibit anabolic pathways that consume ATP.

Experimental Protocols

In Vitro AMPK Kinase Assay (Radiometric)

This protocol is adapted from a method for a cell-free assay to determine the Ki of an inhibitor for AMPK[9].

1. Materials:

-

Partially purified liver AMPK from male Sprague-Dawley rats.

-

SAMS peptide (HMRSAMSGLHLVKRR) as a substrate.

-

[γ-³³P]ATP.

-

Assay buffer: 40 mM HEPES (pH 7.0), 80 mM NaCl, 0.8 mM EDTA, 5 mM MgCl₂, 0.025% BSA, and 0.8 mM DTT.

-

100 µM AMP.

-

This compound stock solution in DMSO.

-

1% Phosphoric acid (H₃PO₄).

-

96-well MultiScreen plates.

2. Procedure:

-

Prepare a 100 µl reaction mixture containing 100 µM AMP, 100 µM ATP (with 0.5 µCi ³³P-ATP per reaction), and 50 µM SAMS peptide in the assay buffer.

-

Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixture. Ensure the final DMSO concentration is consistent across all reactions and does not exceed a level that affects enzyme activity.

-

Initiate the reaction by adding the partially purified AMPK enzyme.

-

Incubate the reaction mixture for 30 minutes at 30°C.

-

Stop the reaction by adding 80 µl of 1% H₃PO₄.

-

Transfer 100 µl aliquots of the stopped reaction to a 96-well MultiScreen plate.

-

Wash the plate three times with 1% H₃PO₄ to remove unincorporated [γ-³³P]ATP.

-

Determine the amount of ³³P incorporated into the SAMS peptide using a scintillation counter (e.g., Top-count).

-

Calculate the inhibited velocity (Vi) at each inhibitor concentration and determine the Ki using the Michaelis-Menten equation for competitive inhibition: Vi/Vo = (Km + S)/[S + Km × (1 + I/Ki)], where Vo is the initial velocity, S is the ATP concentration, Km is the Michaelis constant for ATP, and I is the inhibitor concentration.

In Vitro ALK2 Kinase Assay (Luminescence-based)

This protocol describes a general method for measuring the IC50 of an inhibitor against a purified kinase using a luminescence-based ATP detection assay like Kinase-Glo™.

1. Materials:

-

Purified recombinant human ALK2 (ACVR1) kinase.

-

Kinase substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1).

-

ATP.

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

-

This compound stock solution in DMSO.

-

Kinase-Glo™ MAX reagent.

-

White, opaque 96-well plates.

2. Procedure:

-

Prepare a master mix containing the kinase assay buffer, ATP, and the kinase substrate.

-

Dispense the master mix into the wells of a 96-well plate.

-

Add varying concentrations of this compound (or vehicle control) to the wells.

-

Initiate the kinase reaction by adding the purified ALK2 enzyme to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

After incubation, add an equal volume of Kinase-Glo™ MAX reagent to each well. This reagent stops the kinase reaction and initiates a luminescent signal proportional to the amount of remaining ATP.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a microplate reader.

-

The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro VEGFR2 Kinase Assay (Luminescence-based)

This protocol is a general guide for determining the IC50 of this compound against VEGFR2 using a commercially available kit such as the VEGFR2 (KDR) Kinase Assay Kit from BPS Bioscience, which utilizes the Kinase-Glo™ MAX reagent[11].

1. Materials:

-

VEGFR2 (KDR) Kinase Assay Kit (containing purified recombinant VEGFR2, kinase substrate, ATP, and kinase assay buffer).

-

This compound stock solution in DMSO.

-

Kinase-Glo™ MAX reagent.

-

White, opaque 96-well plates.

2. Procedure:

-

Thaw all kit components as instructed. Prepare a 1x Kinase Buffer.

-

Prepare a master mix containing 1x Kinase Buffer, ATP, and the PTK substrate.

-

Add the master mix to each well of a 96-well plate.

-

Add 5 µl of serially diluted this compound to the "Test Inhibitor" wells. Add 5 µl of diluent solution to the "Blank" and "Positive Control" wells.

-

Add 20 µl of 1x Kinase Buffer to the "Blank" wells.

-

Dilute the VEGFR2 enzyme to the recommended concentration in 1x Kinase Buffer.

-

Initiate the reaction by adding 20 µl of the diluted VEGFR2 enzyme to the "Positive Control" and "Test Inhibitor" wells.

-

Incubate the plate at 30°C for 45 minutes.

-

Add 50 µl of Kinase-Glo™ MAX reagent to each well.

-

Incubate at room temperature for 15 minutes.

-

Measure the luminescence using a microplate reader.

-

Subtract the "Blank" values from all other readings and calculate the percent inhibition to determine the IC50.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening and characterizing a kinase inhibitor like this compound.

Conclusion

This compound is a multi-targeted kinase inhibitor with primary activities against AMPK and the type I BMP receptors ALK2, ALK3, and ALK6. Its utility as a research tool is underscored by the extensive characterization of its inhibitory profile. However, researchers and drug development professionals must consider its off-target effects, particularly on VEGFR2, when interpreting experimental results. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a comprehensive resource for the effective use and understanding of this compound in a research setting. Careful experimental design, including the use of appropriate controls and consideration of inhibitor concentrations, is crucial for obtaining reliable and interpretable data.

References

- 1. selleckchem.com [selleckchem.com]

- 2. stemcell.com [stemcell.com]

- 3. This compound (BML-275) | AMPK inhibitor | TargetMol [targetmol.com]

- 4. This compound (Compound C) | Cell Signaling Technology [cellsignal.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

- 7. In Vivo Structure Activity Relationship Study of this compound Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lifesciences.danaher.com [lifesciences.danaher.com]

- 10. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 11. bpsbioscience.com [bpsbioscience.com]

The Role of Dorsomorphin in Stem Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dorsomorphin, also known as Compound C, is a pivotal small molecule in stem cell research and regenerative medicine.[1][2] Initially identified in a chemical screen for compounds that disrupt dorsoventral axis formation in zebrafish, it is now widely recognized as a potent and selective inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][3] By targeting the type I BMP receptors ALK2, ALK3, and ALK6, this compound effectively blocks the downstream phosphorylation of SMAD1/5/8, thereby preventing the transcription of BMP-responsive genes.[3][4][5] This mechanism allows for precise temporal control over cell fate decisions, making this compound an invaluable tool for directing the differentiation of pluripotent stem cells (PSCs) into various lineages. This guide provides an in-depth overview of this compound's mechanism of action, its application in directing stem cell differentiation, particularly towards cardiomyogenic and neuronal lineages, and detailed experimental protocols for its use.

Mechanism of Action: Inhibition of the BMP Signaling Pathway

This compound's primary mechanism of action is the competitive inhibition of the ATP-binding pocket of BMP type I receptors, specifically ALK2, ALK3, and ALK6.[3][4][6] This prevents the receptor kinase from phosphorylating the downstream signal transducers SMAD1, SMAD5, and SMAD8.[1][3][5] In the absence of this phosphorylation, the SMADs cannot form a complex with SMAD4, translocate to the nucleus, or initiate the transcription of BMP target genes.[3] This targeted inhibition effectively blocks the canonical BMP signaling cascade, which is crucial for developmental patterning and cell fate specification.[1][3]

While highly selective for the BMP pathway, it is important to note that this compound also exhibits inhibitory activity against other kinases. It is a potent inhibitor of AMP-activated protein kinase (AMPK) and has been shown to have off-target effects on the VEGF type-2 receptor (Flk1/KDR), which can impact angiogenesis.[1][6][7]

Applications in Directed Stem Cell Differentiation

Promotion of Cardiomyogenesis

One of the most robust and well-documented applications of this compound is the directed differentiation of PSCs into cardiomyocytes.[8][9] Inhibition of BMP signaling during a critical early window of differentiation significantly enhances the yield of beating cardiomyocytes, often by 20-fold or more.[8][10][11] This effect is achieved by shifting the differentiation of mesodermal precursors away from other lineages, such as endothelial, smooth muscle, and hematopoietic cells, and towards the cardiomyocytic lineage.[8][10]

A key advantage of this compound over endogenous BMP antagonists like Noggin is its efficacy with short-term application.[8][9] Treatment for just the initial 24 hours of differentiation is sufficient to induce robust cardiomyogenesis.[8][10]

Induction of Neurogenesis

This compound is also a powerful tool for inducing the neural conversion of human PSCs.[2][6] By inhibiting BMP signaling, which promotes ectodermal cells to adopt an epidermal fate, this compound allows cells to follow the default neural pathway.[12] This method can be highly efficient, leading to neural conversion rates of over 80% in human embryonic stem cells (hESCs) and induced pluripotent stem cells (hiPSCs).[2][12]

For some adult stem cell types, such as human adipose-derived stem cells (hADSCs), dual inhibition of both the BMP and Activin/Nodal/TGF-β signaling pathways (using this compound and a second inhibitor like SB431542, respectively) is required to effectively induce neuronal differentiation.[12]

Inhibition of Osteogenesis and Chondrogenesis

Consistent with its role as a BMP signaling inhibitor, this compound effectively blocks osteogenic differentiation.[3] BMPs are potent inducers of bone and cartilage formation, and by blocking their action, this compound can suppress the expression of key osteogenic markers like alkaline phosphatase and prevent the mineralization of bone in vivo.[3][13] This makes it a valuable tool for studying skeletal development and for preventing unwanted bone formation in certain therapeutic applications.

Quantitative Data Summary

The following tables summarize key quantitative data regarding this compound's activity and its effects on stem cell differentiation.

Table 1: Inhibitory Activity of this compound

| Target | Metric | Value | Cell/System | Citation |

|---|---|---|---|---|

| BMP Signaling (SMAD1/5/8-P) | IC₅₀ | 0.47 µM | PASMCs | [4] |

| ALK2, ALK3, ALK6 | Inhibition | Potent | In vitro | [3][6] |

| AMPK | Kᵢ | 109 nM | In vitro |[1][6][14] |

Table 2: this compound in Directed Cardiomyogenesis from Mouse ESCs

| Parameter | Condition | Result | Citation |

|---|---|---|---|

| Cardiomyocyte Yield | 2 µM DM (Day 0-1) | ≥ 20-fold increase | [8][9][11] |

| Nkx2.5 Expression (Day 10) | 2 µM DM | 11.4-fold increase | [8][15] |

| Myh6 Expression (Day 10) | 2 µM DM | 125-fold increase | [8][15] |

| Myl2 Expression (Day 10) | 2 µM DM | 34.2-fold increase | [15] |

| Id1 Expression (Day 1) | 2 µM DM (Day 0-1) | 96.1% reduction |[8] |

Table 3: this compound in Other Differentiation Protocols

| Lineage | Cell Type | Concentration | Effect | Citation |

|---|---|---|---|---|

| Neurogenesis | hESCs / hiPSCs | Not specified | 70-89% neural conversion | [2] |

| Osteogenesis | C2C12 Myoblasts | 4 µM | Abolished alkaline phosphatase activity | [3][13] |

| Adipogenesis | hMSCs | Not specified | Promotes differentiation |[6][16] |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: To prepare a 10 mM stock solution, reconstitute a 2 mg vial of this compound (MW: 399.49 g/mol ) by adding 501 µL of sterile DMSO.[5]

-

Solubilization: Gently tap the vial to ensure all powder is at the bottom before adding the solvent.[5] To aid solubilization, warm the solution to 37°C for 3-5 minutes.[5]

-

Aliquoting and Storage: Prepare single-use aliquots and store them at -20°C.[1][5] It is recommended to avoid repeated freeze-thaw cycles.[5] The product should be protected from light.[5]

General Protocol for Cardiomyocyte Differentiation from mESCs

This protocol is a generalized workflow based on common methodologies for inducing cardiomyogenesis using this compound.

-

Cell Culture: Maintain mouse embryonic stem cells (mESCs) in an undifferentiated state using standard protocols (e.g., with Leukemia Inhibitory Factor, LIF).

-

Embryoid Body (EB) Formation (Day 0): To initiate differentiation, remove LIF and induce the formation of EBs using the hanging drop method or suspension culture.[8]

-

This compound Treatment (Day 0-1): Add this compound to the EB culture medium to a final concentration of 2 µM.[8][15] This treatment should be limited to the first 24 hours of differentiation.[8][9] A DMSO vehicle control should be run in parallel.

-

EB Plating (Day 2): After 24 hours, wash the EBs and plate them onto gelatin-coated tissue culture plates to allow for attachment and outgrowth.[9]

-

Monitoring and Analysis (Day 8 onwards): Beginning around day 8, monitor the cultures for the appearance of spontaneously contracting areas.[8][15] At desired time points (e.g., Day 10-12), harvest the cells for analysis of cardiac-specific gene and protein expression via qPCR, FACS, or immunofluorescence.[8]

Conclusion

This compound has proven to be an indispensable small molecule for manipulating stem cell fate. Its ability to potently and selectively inhibit the BMP signaling pathway provides a straightforward and highly effective method for directing differentiation towards specific lineages, most notably cardiomyocytes and neural progenitors. For researchers and drug development professionals, this compound offers a cost-effective, reproducible, and temporally precise tool to generate specific cell types for disease modeling, drug screening, and potential therapeutic applications.[10][17] However, a thorough understanding of its off-target effects, particularly on AMPK and VEGFR2 signaling, is critical for the accurate interpretation of experimental results.[6][7] Future research may focus on developing analogs with even greater specificity to further refine its utility in regenerative medicine.

References

- 1. agscientific.com [agscientific.com]

- 2. High-efficiency induction of neural conversion in human ESCs and human induced pluripotent stem cells with a single chemical inhibitor of transforming growth factor beta superfamily receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits BMP signals required for embryogenesis and iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 6. stemcell.com [stemcell.com]

- 7. In Vivo Structure Activity Relationship Study of this compound Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a Selective Small Molecule Inhibitor of BMP Signaling, Promotes Cardiomyogenesis in Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a Selective Small Molecule Inhibitor of BMP Signaling, Promotes Cardiomyogenesis in Embryonic Stem Cells | PLOS One [journals.plos.org]

- 10. This compound, a Selective Small Molecule Inhibitor of BMP Signaling, Promotes Cardiomyogenesis in Embryonic Stem Cells [dash.harvard.edu]

- 11. [PDF] this compound, a Selective Small Molecule Inhibitor of BMP Signaling, Promotes Cardiomyogenesis in Embryonic Stem Cells | Semantic Scholar [semanticscholar.org]

- 12. Dual Inhibition of Activin/Nodal/TGF-β and BMP Signaling Pathways by SB431542 and this compound Induces Neuronal Differentiation of Human Adipose Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cdn.stemcell.com [cdn.stemcell.com]

- 15. researchgate.net [researchgate.net]

- 16. selectscience.net [selectscience.net]

- 17. stemcell.com [stemcell.com]

Dorsomorphin (Compound C, BML-275): A Technical Guide to a Dual AMPK and BMP Signaling Inhibitor

Introduction

Dorsomorphin, also known by its synonyms Compound C and BML-275, is a potent, reversible, and ATP-competitive small molecule inhibitor.[1][2][3] It was initially identified as an inhibitor of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Subsequent research revealed its significant and selective inhibitory activity against bone morphogenetic protein (BMP) type I receptors, making it a valuable tool for studying a wide range of cellular processes.[4][5] This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, inhibitory activity, and detailed experimental protocols for its use in research.

Chemical and Physical Properties

This compound is a cell-permeable pyrazolo[1,5-a]pyrimidine compound.[1][6] Its key chemical and physical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | 6-[4-(2-piperidin-1-yl-ethoxy) phenyl]-3-pyridin-4-yl-pyrazolo [1, 5-a] pyrimidine | [1] |

| Alternative Names | Compound C, BML-275 | [2] |

| Molecular Formula | C₂₄H₂₅N₅O | [1][2] |

| Molecular Weight | 399.5 g/mol | [1][2] |

| CAS Number | 866405-64-3 | [2] |

| Appearance | Solid | [3] |

| Solubility | Insoluble in H₂O; Soluble in DMSO (≥8.49 mg/mL) | [7] |

Mechanism of Action

This compound exhibits a dual inhibitory mechanism, targeting two distinct and critical signaling pathways: the AMPK pathway and the BMP pathway.

AMPK Inhibition

This compound acts as a potent, ATP-competitive inhibitor of AMPK.[8][9] AMPK is a serine/threonine kinase that functions as a master sensor of cellular energy status, being activated when the AMP/ATP ratio is high.[1] By competing with ATP for the binding site on the AMPK catalytic subunit, this compound prevents the phosphorylation of downstream targets, thereby blocking the kinase's activity.[1][10] It does not show significant inhibition against other structurally related kinases like ZAPK, SYK, PKCθ, PKA, and JAK3, demonstrating its selectivity.[11]

BMP Signaling Inhibition

Independently of its effect on AMPK, this compound is a selective inhibitor of the BMP signaling pathway.[4] It specifically targets the BMP type I receptors ALK2 (Activin receptor-like kinase 2), ALK3 (BMPR-IA), and ALK6 (BMPR-IB).[4][8] Inhibition of these receptors prevents the downstream phosphorylation of SMAD proteins (SMAD1/5/8), which are key mediators of BMP signaling.[4][12] Consequently, the translocation of phosphorylated SMADs to the nucleus and the subsequent transcription of BMP target genes are blocked.[4] this compound shows selectivity for BMP type I receptors over the TGF-β and activin type I receptors, ALK4, ALK5, and ALK7.[13]

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound has been quantified against its primary targets and in various cell lines.

| Target/Cell Line | Assay Type | Value (IC₅₀ / Kᵢ) | Reference |

| AMPK | Cell-free kinase assay | Kᵢ = 109 nM | [8][9] |

| AMPK | Cell-based (AICAR-induced) | IC₅₀ ≈ 2 µM | [14] |

| BMP Signaling | Cell-based (SMAD1/5/8 Phosphorylation) | IC₅₀ = 0.47 µM | [4][15] |

| ALK2 (ca) | Cell-based (BRE-Luc reporter) | IC₅₀ ≈ 0.2 µM | [14] |

| ALK3 (ca) | Cell-based (BRE-Luc reporter) | IC₅₀ ≈ 0.5 µM | [14] |

| ALK6 (ca) | Cell-based (BRE-Luc reporter) | IC₅₀ ≈ 5 µM | [14] |

| 92-1 (Uveal Melanoma) | Cell viability | IC₅₀ = 6.526 µM | [9][16] |

| Mel 270 (Uveal Melanoma) | Cell viability | IC₅₀ = 8.39 µM | [9][16] |

| MP46 (Uveal Melanoma) | Cell viability | IC₅₀ = 10.13 µM | [9][16] |

| HeLa | Cell viability | IC₅₀ = 10.71 µM | [9] |

| HCT116 | Cell viability | IC₅₀ = 11.34 µM | [9] |

| OMM2.5 (Uveal Melanoma) | Cell viability | IC₅₀ = 31.45 µM | [9][16] |

Experimental Protocols

Detailed methodologies are crucial for the effective application of this compound in a research setting.

Protocol 1: In Vitro AMPK Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on AMPK activity in a cell-free system.

Materials and Reagents:

-

Purified, active AMPK enzyme

-

SAMS peptide (synthetic substrate for AMPK)

-

[γ-³³P]ATP

-

Kinase reaction buffer (40 mM HEPES, pH 7.0, 80 mM NaCl, 5 mM MgCl₂, 0.8 mM DTT, 0.8 mM EDTA, 0.025% BSA)[10]

-

This compound stock solution (in DMSO)

-

100 µM AMP solution[10]

-

Phosphoric acid

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, 100 µM AMP, and 50 µM SAMS peptide.[10]

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes.

-

Initiate the reaction by adding the purified AMPK enzyme.

-

Immediately after, add 100 µM ATP supplemented with [γ-³³P]ATP (0.5 µCi per reaction).[10]

-

Incubate the reaction at 30°C for 10-15 minutes.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers three times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Air dry the papers and measure the incorporated radioactivity using a scintillation counter.

Data Analysis: Calculate the percentage of AMPK inhibition for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression. The dissociation constant (Kᵢ) can be calculated using the Cheng-Prusoff equation if the Kₘ of ATP is known.[10]

Protocol 2: Western Blot for BMP-Induced SMAD1/5/8 Phosphorylation

Objective: To assess the inhibitory effect of this compound on BMP-induced SMAD1/5/8 phosphorylation in a cell-based assay.

Materials and Reagents:

-

Cell line responsive to BMP (e.g., C2C12 myoblasts, PASMCs)[4]

-

Complete cell culture medium

-

Serum-free medium

-

Recombinant BMP4 ligand[4]

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound (or DMSO vehicle) for 30-60 minutes.[12]

-

Stimulate the cells with a fixed concentration of BMP4 (e.g., 10-50 ng/mL) for 30-60 minutes.[12]

-

Wash the cells twice with ice-cold PBS and lyse them with RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and visualize the protein bands using an ECL substrate and an imaging system.

Data Analysis: Quantify the band intensities for phospho-SMAD1/5/8 and normalize them to the total SMAD1 or β-actin signal. Calculate the percentage of inhibition relative to the BMP4-stimulated, vehicle-treated control.

Experimental Workflows

References

- 1. glpbio.com [glpbio.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound (BML-275) | AMPK inhibitor | Probechem Biochemicals [probechem.com]

- 4. This compound inhibits BMP signals required for embryogenesis and iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. stemcell.com [stemcell.com]

- 6. This compound | C24H25N5O | CID 11524144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | BML-275 | AMPK inhibitor | TargetMol [targetmol.com]

- 10. selleckchem.com [selleckchem.com]

- 11. This compound (Compound C) | Cell Signaling Technology [cellsignal.com]

- 12. researchgate.net [researchgate.net]

- 13. ahajournals.org [ahajournals.org]

- 14. Applications of small molecule BMP inhibitors in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Preparation of Dorsomorphin Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of Dorsomorphin stock solutions in Dimethyl Sulfoxide (DMSO). This compound is a potent and selective small molecule inhibitor of the AMP-activated protein kinase (AMPK) and Bone Morphogenetic Protein (BMP) type I receptors ALK2, ALK3, and ALK6.[1][2][3][4] Accurate preparation of stock solutions is critical for reproducible experimental results.

Compound Information

A summary of the key properties of this compound is provided in the table below.

| Property | Value | Source |

| Synonyms | Compound C, BML-275 | [1][2][5] |

| Molecular Formula | C₂₄H₂₅N₅O | [1][6][7][8] |

| Molecular Weight | 399.5 g/mol | [1][2][6][7][8] |

| CAS Number | 866405-64-3 | [1][2][6][7] |

| Appearance | Light yellow to yellow solid | [1] |

Solubility and Recommended Solvents

This compound is soluble in organic solvents such as DMSO.[2][5] The solubility can be enhanced with warming or sonication. For most cell culture applications, DMSO is the solvent of choice.

| Solvent | Solubility | Notes |

| DMSO | ~1-4 mg/mL | Warming or sonication may be required to fully dissolve the compound.[5][6] For example, a 10 mM stock solution can be prepared.[6][7] |

| Dimethyl formamide | ~2.5 mg/mL | An alternative organic solvent.[5] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for in vitro studies.

Materials:

-

This compound powder (lyophilized)

-

Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Water bath or heating block (optional)

-

Sonicator (optional)

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Workflow for Preparing this compound Stock Solution:

Caption: Workflow for the preparation of a this compound stock solution.

Procedure:

-

Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to come to room temperature before opening to prevent condensation.

-

Weighing this compound:

-

On a calibrated analytical balance, carefully weigh out the desired amount of this compound powder. For example, to prepare 1.25 mL of a 10 mM solution, weigh 5 mg of this compound.[6]

-

Calculation:

-

Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

-

Volume (mL) = (5 mg / (399.5 g/mol * 10 mM)) * 1000 = 1.25 mL

-

-

-

Dissolving in DMSO:

-

Transfer the weighed this compound powder to a sterile microcentrifuge tube or amber vial.

-

Add the calculated volume of DMSO to the tube. In this example, add 1.25 mL of DMSO.

-

Close the tube tightly and vortex thoroughly to dissolve the powder.

-

If the compound does not fully dissolve, you may warm the solution briefly at 37°C or sonicate until the solution is clear.[5][6]

-

-

Aliquoting and Storage:

-

Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can lead to degradation of the compound.[6]

-

The lyophilized powder is stable for at least 24 months when stored at -20°C.[6] Once in solution, the stock should be used within 3 months for optimal potency.[6]

-

Mechanism of Action: Inhibition of BMP Signaling

This compound is a well-characterized inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It acts by selectively inhibiting the BMP type I receptors ALK2, ALK3, and ALK6.[2][3][6] This inhibition prevents the phosphorylation of downstream mediators SMAD1, SMAD5, and SMAD8, thereby blocking the transduction of the BMP signal.

Caption: this compound inhibits the BMP signaling pathway.

Safety Precautions

This compound should be handled with care. It is recommended to review the Safety Data Sheet (SDS) before use. Always wear appropriate personal protective equipment, including a lab coat, gloves, and safety glasses, when handling this compound. This compound is intended for research use only and is not for human or veterinary use.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. agscientific.com [agscientific.com]

- 3. This compound | BML-275 | AMPK inhibitor | TargetMol [targetmol.com]

- 4. This compound [bio-gems.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. This compound (Compound C) (#60887) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]

- 7. This compound (Compound C), AMP-kinase inhibitor (CAS 866405-64-3) | Abcam [abcam.com]

- 8. This compound | C24H25N5O | CID 11524144 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Induction of Cardiomyogenesis from Embryonic Stem Cells using Dorsomorphin

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the directed differentiation of embryonic stem cells (ESCs) into cardiomyocytes using Dorsomorphin, a selective small molecule inhibitor of Bone Morphogenetic Protein (BMP) signaling. Inhibition of the BMP pathway at a critical early stage of differentiation robustly promotes the formation of beating cardiomyocytes, increasing the yield by at least 20-fold.[1][2][3][4] This method offers a reproducible and efficient means to generate cardiomyocytes for research, drug screening, and potential therapeutic applications. The following sections detail the underlying mechanism, a step-by-step experimental protocol, and expected outcomes.

Introduction

Pluripotent embryonic stem cells present a valuable in vitro system for studying developmental biology and serve as a potential source for cell-based therapies in regenerative medicine.[1][5] The directed differentiation of ESCs into specific lineages, such as cardiomyocytes, is a crucial step in realizing this potential. The Bone Morphogenetic Protein (BMP) signaling pathway is a key regulator of early embryonic development and cell fate decisions. While essential for mesoderm induction, sustained BMP signaling can inhibit cardiac differentiation.

This compound is a selective, ATP-competitive inhibitor of the BMP type I receptors ALK2, ALK3, and ALK6.[6] By transiently blocking BMP signaling during the initial stages of ESC differentiation, this compound effectively promotes the commitment of mesodermal progenitors to the cardiac lineage at the expense of other mesodermal fates like endothelial, smooth muscle, and hematopoietic lineages.[1][2][3] This protocol outlines the use of this compound to efficiently induce cardiomyogenesis in mouse ESCs.

Mechanism of Action: BMP Signaling Inhibition

The diagram below illustrates the canonical BMP signaling pathway and the inhibitory action of this compound. In the absence of inhibition, BMP ligands bind to type II and type I receptors, leading to the phosphorylation of Smad1/5/8. These activated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes that promote differentiation into various mesodermal lineages. This compound blocks the kinase activity of BMP type I receptors, thereby preventing Smad phosphorylation and subsequent downstream signaling, which in the context of early ESC differentiation, favors the cardiomyogenic fate.

Caption: BMP signaling pathway and the inhibitory effect of this compound.

Experimental Protocol

This protocol is based on the hanging drop method for embryoid body (EB) formation, a common technique for initiating ESC differentiation.

Materials

-

Mouse Embryonic Stem Cells (e.g., D3 line)

-

DMEM (High Glucose)

-

Fetal Bovine Serum (FBS), ESC-screened

-

L-Glutamine

-

Penicillin-Streptomycin

-

Non-Essential Amino Acids (NEAA)

-

β-Mercaptoethanol

-

Leukemia Inhibitory Factor (LIF)

-

Trypsin-EDTA

-

This compound (From a stock solution in DMSO)

-

DMSO (vehicle control)

-

Petri dishes (bacteriological grade)

-

96-well plates (optional, for quantitative assessment)

-

Gelatin-coated tissue culture plates

Methods

-

ESC Culture:

-

Maintain undifferentiated mouse ESCs on gelatin-coated plates in standard ESC medium (DMEM, 15% FBS, L-Glutamine, Penicillin-Streptomycin, NEAA, β-Mercaptoethanol, and LIF).

-

Passage cells every 2-3 days to maintain pluripotency.

-

-

Embryoid Body (EB) Formation (Day 0):

-

Aspirate medium from a confluent plate of ESCs and wash with PBS.

-

Trypsinize the cells and neutralize with ESC medium.

-

Centrifuge the cell suspension and resuspend in differentiation medium (ESC medium without LIF).

-

Prepare a cell suspension of 2 x 104 cells/mL.

-

Form EBs by placing 20 µL drops of the cell suspension onto the lid of a Petri dish (hanging drop method). Each drop will contain approximately 400 cells.

-

Add PBS to the bottom of the dish to maintain humidity and incubate.

-

-

This compound Treatment (Day 0 - Day 1):

-

Prepare differentiation medium containing this compound at a final concentration of 0.5 - 2 µM. Also, prepare a vehicle control medium with an equivalent concentration of DMSO.

-

For the first 24 hours of differentiation (Day 0 to Day 1), use the this compound-containing medium for the hanging drops.[1][2][3] A treatment window limited to the initial 24 hours is sufficient for robust cardiac induction.[1][2][3]

-

-

EB Culture and Plating (Day 2 onwards):

-

On Day 2, collect the newly formed EBs by washing the lid with differentiation medium (without this compound or DMSO).

-

Transfer the EBs to a bacteriological Petri dish and culture in suspension for an additional 2-3 days.

-

On Day 4 or 5, transfer individual or small groups of EBs to gelatin-coated tissue culture plates to allow for attachment and outgrowth.

-

-

Assessment of Cardiomyogenesis (Day 7 onwards):

-

Beginning around Day 7, visually inspect the EB outgrowths daily for the appearance of spontaneously contracting areas using a light microscope.

-

The percentage of beating EBs can be quantified as a measure of differentiation efficiency.

-

The experimental workflow is summarized in the diagram below.

References

- 1. This compound, a Selective Small Molecule Inhibitor of BMP Signaling, Promotes Cardiomyogenesis in Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Selective Small Molecule Inhibitor of BMP Signaling, Promotes Cardiomyogenesis in Embryonic Stem Cells | PLOS One [journals.plos.org]

- 3. This compound, a selective small molecule inhibitor of BMP signaling, promotes cardiomyogenesis in embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] this compound, a Selective Small Molecule Inhibitor of BMP Signaling, Promotes Cardiomyogenesis in Embryonic Stem Cells | Semantic Scholar [semanticscholar.org]

- 5. stemcell.com [stemcell.com]

- 6. stemcell.com [stemcell.com]

Application Notes: Dorsomorphin for Neural Induction of Pluripotent Stem Cells

Introduction

Dorsomorphin, a small molecule inhibitor of the bone morphogenetic protein (BMP) signaling pathway, is a critical tool for the directed differentiation of pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into neural lineages. By inhibiting BMP signaling, this compound promotes the specification of neuroectoderm, the precursor to the central nervous system. These application notes provide a comprehensive overview, quantitative data, and detailed protocols for researchers utilizing this compound for neural induction.